molecular formula C16H11BrIN3O2 B3443250 N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide

N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide

Cat. No. B3443250
M. Wt: 484.09 g/mol
InChI Key: ACMCBJSHZDJCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide, also known as BMHIBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of indole and benzohydrazide, and its chemical structure makes it a promising candidate for drug development.

Mechanism of Action

N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide exerts its anti-cancer activity by targeting several signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide has also been shown to inhibit the activity of several protein kinases, including Akt and ERK, which play a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide in lab experiments include its high potency against cancer cells, low toxicity, and selectivity towards cancer cells. However, the limitations of using N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide in lab experiments include its relatively complex synthesis method and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several potential future directions for the use of N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide in cancer treatment. One possible direction is to further investigate its mechanism of action and identify specific targets for drug development. Additionally, N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce side effects. Further studies are needed to determine the optimal dosage and administration of N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide for cancer treatment. Finally, N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide could be used in the development of targeted drug delivery systems, which could improve the specificity and efficacy of cancer treatment.

Scientific Research Applications

N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide has been studied extensively for its potential applications in cancer treatment. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Additionally, N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide has been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle.

properties

IUPAC Name

N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrIN3O2/c1-8-6-10-13(7-11(8)17)19-16(23)14(10)20-21-15(22)9-4-2-3-5-12(9)18/h2-7,19,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCBJSHZDJCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC=CC=C3I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide
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N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide
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N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide
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N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide
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N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide
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N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-iodobenzohydrazide

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